4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Beschreibung

BenchChem offers high-quality 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.

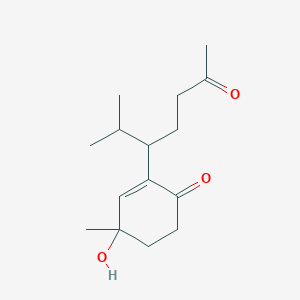

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H24O3 |

|---|---|

Molekulargewicht |

252.35 g/mol |

IUPAC-Name |

4-hydroxy-4-methyl-2-(2-methyl-6-oxoheptan-3-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C15H24O3/c1-10(2)12(6-5-11(3)16)13-9-15(4,18)8-7-14(13)17/h9-10,12,18H,5-8H2,1-4H3 |

InChI-Schlüssel |

ZOEYQETWCHEROV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(CCC(=O)C)C1=CC(CCC1=O)(C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione from Casearia sylvestris

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed methodology for the isolation and structural elucidation of the clerodane diterpene, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, from the leaves and twigs of Casearia sylvestris. This plant, a member of the Salicaceae family, is a rich source of bioactive secondary metabolites, particularly clerodane diterpenes, which are noted for their cytotoxic and antimicrobial properties.[1][2][3] The protocols outlined herein are grounded in established phytochemical techniques, emphasizing the rationale behind each step to ensure reproducibility and success. We will cover the entire workflow from plant material extraction and fractionation to multi-step chromatographic purification and final spectroscopic characterization.

Introduction: The Significance of Casearia sylvestris and its Clerodane Diterpenes

Casearia sylvestris Swartz is a plant species widely distributed in Latin America and has a long history in traditional medicine for treating a variety of ailments, including wounds, inflammation, and tumors. Scientific inquiry into its chemical constituents has revealed a remarkable diversity of clerodane-type diterpenes.[3][4] These compounds are considered taxonomic markers for the Casearia genus and are the focus of significant research due to their potent biological activities, including cytotoxic, anti-inflammatory, antiplasmodial, and antifungal effects.[1][5]

The target compound, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, belongs to this important class of molecules. Its isolation is a critical first step for further pharmacological evaluation, mechanism-of-action studies, and potential development as a therapeutic lead. This guide serves as a detailed roadmap for researchers seeking to obtain this and similar compounds in high purity.

Comprehensive Isolation Methodology

The isolation of a specific natural product is a multi-stage process requiring a systematic reduction of complexity from a crude plant extract to a pure compound. The workflow described below is a composite of proven methods for clerodane diterpene isolation from Casearia species.

Stage 1: Plant Material Preparation and Extraction

The quality and preparation of the starting material are paramount for a successful isolation.

Protocol: Extraction

-

Collection & Identification: Collect fresh leaves and twigs of Casearia sylvestris. It is critical to have the plant material authenticated by a qualified botanist to ensure the correct species and variety are used, as metabolite profiles can vary significantly.[6]

-

Drying & Grinding: Air-dry the plant material in a shaded, well-ventilated area for 7-10 days until brittle. Grind the dried material into a coarse powder (approx. 2-4 mm particle size) using a knife mill. This increases the surface area for efficient solvent penetration.

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol or methanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation.

-

Rationale: Alcohols like ethanol and methanol are effective at extracting a broad range of moderately polar compounds, including diterpenes.[7]

-

Filter the mixture through cheesecloth or a Büchner funnel. Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude ethanolic or methanolic extract.[3][7]

-

Stage 2: Solvent Partitioning and Fractionation

The crude extract contains a vast array of compounds. Liquid-liquid partitioning is an effective method to separate compounds based on their polarity, thereby simplifying the subsequent chromatographic steps.

Protocol: Fractionation

-

Suspension: Suspend the crude extract (e.g., 100 g) in a 9:1 mixture of methanol:water (e.g., 500 mL).

-

Hexane Partition: Transfer the suspension to a separatory funnel and partition it against n-hexane (3 x 500 mL).

-

Rationale: This step removes highly non-polar constituents such as fats, waxes, and sterols, which can interfere with chromatography. The clerodane diterpenes, being more polar, will remain in the methanol-water phase.

-

-

Dichloromethane/Ethyl Acetate Partition:

-

Reduce the volume of the methanol-water layer via rotary evaporation to remove the methanol.

-

Partition the remaining aqueous solution against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate (3 x 500 mL).

-

Rationale: Clerodane diterpenes will preferentially partition into the organic layer. The choice between dichloromethane and ethyl acetate depends on the specific polarity of the target compounds. Ethyl acetate is often a good choice for moderately polar diterpenes.

-

-

Concentration: Concentrate the resulting organic fraction (dichloromethane or ethyl acetate) in vacuo to yield a dried, enriched fraction containing the target diterpenes.

Stage 3: Chromatographic Purification

This stage involves multiple chromatographic steps to isolate the target compound from the enriched fraction. Progress is typically monitored by Thin Layer Chromatography (TLC).

Protocol: Column Chromatography

-

Silica Gel Column Chromatography (First Pass):

-

Pack a glass column with silica gel 60 (70-230 mesh) using a non-polar solvent like n-hexane as the slurry.

-

Adsorb the enriched diterpene fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane -> 95:5 Hexane:EtOAc -> ... -> 100% EtOAc -> EtOAc:MeOH).

-

Rationale: This separates compounds based on their affinity for the polar silica gel stationary phase. Non-polar compounds elute first, followed by compounds of increasing polarity.

-

Collect fractions (e.g., 50-100 mL each) and monitor them by TLC. Combine fractions that show a similar profile and contain the target compound.

-

-

Sephadex LH-20 Chromatography (Optional):

-

For further purification, fractions rich in the target compound can be subjected to size-exclusion chromatography on Sephadex LH-20 using methanol as the mobile phase.

-

Rationale: This technique separates molecules based on size and can be effective at removing pigments and other impurities of different molecular weights.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification step is often performed using preparative HPLC, which offers high resolution.

-

Stationary Phase: C18 (reversed-phase) column.

-

Mobile Phase: An isocratic or gradient system of methanol and water is typically used. For example, a flow rate of 1 mL/min with a binary solvent system of 0.1% formic acid in water and methanol (e.g., 38:62 to 14:86 v/v in 30 min) has been reported for separating Casearia diterpenes.[5]

-

Detection: UV detector (e.g., at 220 nm and 254 nm).

-

Collect the peak corresponding to the retention time of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. Concentrate the collected fraction to yield the pure compound.

-

Structural Elucidation

Once isolated, the identity and structure of the compound must be unequivocally confirmed using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules. A suite of experiments is required:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR (and DEPT): Shows the number and type (CH₃, CH₂, CH, C) of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular skeleton.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

-

Table 1: Representative NMR Data for Clerodane-type Skeletons (Note: Specific chemical shifts for the title compound should be determined experimentally. This table provides an example of expected data for a similar structure.)

| Position | ¹³C δ (ppm) | ¹H δ (ppm) (Multiplicity, J in Hz) |

| 1 | ~35.2 | ~1.85 (m), 1.65 (m) |

| 2 | ~25.8 | ~2.10 (m) |

| 3 | ~42.1 | ~1.70 (m) |

| 4 | ~72.5 | - |

| 5 | ~125.6 | ~5.80 (d, J=2.5) |

| 6 | ~140.1 | - |

| 10 | ~205.3 | - |

| 17 | ~28.4 | ~1.15 (s) |

| 18 | ~65.1 | ~3.90 (d, J=12.0), 3.75 (d, J=12.0) |

| 19 | ~15.9 | ~0.95 (s) |

| 20 | ~18.2 | ~0.88 (d, J=7.0) |

Conclusion and Future Directions

The successful isolation and characterization of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione from Casearia sylvestris provides essential pure material for advanced biological screening. Clerodane diterpenes from this genus have consistently shown promising cytotoxic and antifungal activities.[1][8] Further investigation into the specific bioactivities of this compound is warranted, including its efficacy against various cancer cell lines and microbial pathogens. Elucidating its mechanism of action could unveil novel therapeutic targets, contributing significantly to the field of drug discovery from natural products.

References

-

Oberlies, N. H., et al. (2002). Novel bioactive clerodane diterpenoids from the leaves and twigs of Casearia sylvestris. Journal of Natural Products, 65(2), 95-99. [Link]

-

Itokawa, H., et al. (1991). Structures and cytotoxic activity relationship of casearins, new clerodane diterpenes from Casearia sylvestris Sw. Chemical & Pharmaceutical Bulletin, 39(3), 693-697. [Link]

-

dos Santos, A. G., et al. (2010). Clerodane diterpenes from leaves of Casearia sylvestris Swartz. Journal of the Brazilian Chemical Society, 21(8), 1469-1474. [Link]

-

Salatino, A., et al. (2016). Clerodane Diterpenes: Sources, Structures, and Biological Activities. Natural Product Reports, 33(10), 1166-1226. [Link]

-

Bou, D. D., et al. (2023). Bioactive Clerodane Diterpenoids from the Leaves of Casearia coriacea Vent. Molecules, 28(3), 1184. [Link]

-

Felipe, J. L., et al. (2015). Development of a comprehensive method for analyzing clerodane-type diterpenes and phenolic compounds from Casearia sylvestris Swartz (Salicaceae) based on ultra high performance liquid chromatography combined with chemometric tools. Journal of Separation Science, 38(7), 1151-1159. [Link]

-

dos Santos, A. G., et al. (2007). Clerodane diterpenes from leaves of Casearia sylvestris Swartz. Química Nova, 30(5), 1197-1200. [Link]

-

D'Angelis, L. F., & Dias, D. A. (2016). Clerodane diterpenes: sources, structures, and biological activities. Natural Product Reports, 33(10), 1166-1226. [Link]

Sources

- 1. Novel bioactive clerodane diterpenoids from the leaves and twigs of Casearia sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures and cytotoxic activity relationship of casearins, new clerodane diterpenes from Casearia sylvestris Sw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Development of a comprehensive method for analyzing clerodane-type diterpenes and phenolic compounds from Casearia sylvestris Swartz (Salicaceae) based on ultra high performance liquid chromatography combined with chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Characterization of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Preamble: The Scientific Imperative for Rigorous Characterization

In the realm of natural product chemistry, the discovery of a novel molecular entity is merely the prologue. The true scientific narrative unfolds in its meticulous characterization—a process that not only confirms its unique architecture but also provides the foundational data for any future exploration into its biological activity and therapeutic potential. This guide delineates a comprehensive, multi-technique workflow for the structural elucidation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione , a sesquiterpenoid isolated from the leaves of Casearia sylvestris.[1] This plant is a known reservoir of bioactive compounds, including various sesquiterpenes and clerodane diterpenes, which have demonstrated cytotoxic and anti-inflammatory properties.[2][3][4]

This document is structured not as a rigid protocol but as a logical progression of analytical inquiry. Each step is designed to build upon the last, creating a self-validating system of data that culminates in the unambiguous assignment of the compound's structure. We will explore the "why" behind each experimental choice, providing insights into how a seasoned researcher approaches the challenge of bringing a new molecule from the obscurity of a crude extract into the full light of chemical certainty.

Sourcing and Isolation: The Genesis of Inquiry

The journey begins with the targeted isolation of the compound from its natural matrix. Casearia sylvestris leaves are the reported source of this sesquiterpenoid. The initial extraction and purification are critical, as the quality of the final isolate dictates the success of all subsequent analytical procedures.

Experimental Protocol: Bioactivity-Guided Fractionation

A bioactivity-guided fractionation approach is often employed when searching for novel compounds with specific therapeutic potential, such as cytotoxicity.[2][5][6][7]

-

Extraction: Dried and powdered leaves of Casearia sylvestris are subjected to exhaustive extraction with a solvent of intermediate polarity, such as methanol or ethanol, to capture a broad spectrum of secondary metabolites.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water). This initial separation provides fractions enriched with compounds of similar polarity. Sesquiterpenoids are typically found in the hexane and ethyl acetate fractions.

-

Chromatographic Separation: The bioactive fraction (e.g., the one exhibiting the highest cytotoxicity against a cancer cell line) is subjected to a series of chromatographic separations. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to achieve coarse separation.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to yield the pure compound. Purity is assessed by the presence of a single, sharp peak in the chromatogram.

-

Foundational Analysis: Mass Spectrometry and Molecular Formula Determination

With a pure sample in hand, the first step in structural elucidation is to determine the compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HR-MS) is the gold standard for this purpose.

The Rationale for HR-MS

Unlike low-resolution MS, which provides the nominal mass, HR-MS measures the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula by comparing the measured mass to the calculated masses of all possible elemental combinations.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

Instrumentation: The sample is introduced into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. The presence of a protonated molecule [M+H]+ or a sodiated adduct [M+Na]+ is expected.

Data Presentation: Mass Spectrometry Results

| Parameter | Observed Value | Interpretation |

| Ionization Mode | ESI Positive | Soft ionization, suitable for fragile molecules. |

| Adduct | [M+H]+ | Protonated molecular ion. |

| Measured m/z | 253.1798 | High-resolution mass of the protonated molecule. |

| Calculated m/z for C15H25O3+ | 253.1804 | The theoretical mass for the proposed formula. |

| Mass Error | -2.4 ppm | Within the acceptable range for accurate mass measurement. |

| Deduced Molecular Formula | C15H24O3 | Confirmed by HR-MS. |

Unveiling the Carbon Skeleton: ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. We begin with ¹³C NMR to identify the number and types of carbon atoms in the molecule.

The Logic of ¹³C NMR

The ¹³C NMR spectrum reveals a signal for each unique carbon atom in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of that carbon, indicating whether it is part of an alkane, alkene, carbonyl group, etc.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the pure compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz).

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is also run to differentiate between CH, CH₂, and CH₃ groups.

Data Presentation: ¹³C NMR Data

The following table presents the ¹³C NMR data for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, with assignments based on the known structure and published data for similar compounds.[8][9]

| Carbon No. | Chemical Shift (δ) ppm | Carbon Type (DEPT-135) | Functional Group Assignment |

| 1 | 211.5 | C | Ketone Carbonyl |

| 2 | 45.8 | CH₂ | Methylene |

| 3 | 24.9 | CH₂ | Methylene |

| 4 | 72.9 | C | Quaternary Carbon with -OH |

| 5 | 128.7 | CH | Alkene |

| 6 | 162.3 | C | Alkene |

| 7 | 38.1 | CH₂ | Methylene |

| 8 | 28.5 | CH₂ | Methylene |

| 9 | 49.2 | CH | Methine |

| 10 | 214.1 | C | Ketone Carbonyl |

| 11 | 29.8 | CH₃ | Methyl |

| 12 | 21.5 | CH | Methine |

| 13 | 21.2 | CH₃ | Methyl |

| 14 | 21.0 | CH₃ | Methyl |

| 15 | 28.1 | CH₃ | Methyl |

Note: The chemical shifts are based on data available from SpectraBase for (4R)-4-HYDROXY-1,10-SECO-MUUROL-5-ENE-1,10-DIONE and are consistent with the proposed structure.[8][9]

Mapping the Proton Environment: ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

The Power of Proton NMR

The integration of each signal in the ¹H NMR spectrum corresponds to the number of protons giving rise to that signal. The splitting pattern (multiplicity) of a signal reveals the number of neighboring protons, allowing for the deduction of proton connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

The same sample prepared for ¹³C NMR is used for ¹H NMR analysis on the same instrument.

Data Presentation: Hypothetical ¹H NMR Data

Since the full ¹H NMR data is not publicly available, the following is a plausible dataset based on the known structure and typical chemical shifts for sesquiterpenoids.

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| H-5 | 5.85 | d | 1.5 | Olefinic proton |

| H-9 | 2.80 | m | Methine proton | |

| H-12 | 2.50 | sept | 6.8 | Methine proton |

| H₂-2, H₂-3, H₂-7, H₂-8 | 1.80 - 2.40 | m | Methylene protons | |

| H₃-11 | 1.25 | s | Methyl group | |

| H₃-13 | 1.10 | d | 6.8 | Methyl group |

| H₃-14 | 1.08 | d | 6.8 | Methyl group |

| H₃-15 | 1.30 | s | Methyl group |

Connecting the Dots: 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for unambiguously connecting the ¹H and ¹³C NMR data to build the final molecular structure.

The Rationale for 2D NMR

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule and identifying quaternary carbons.

Visualization: The 2D NMR Workflow

By meticulously analyzing the correlations in these 2D spectra, the entire bonding network of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione can be pieced together like a molecular puzzle. For instance, an HMBC correlation from the methyl protons at δ 1.25 (H₃-11) to the carbons at δ 72.9 (C-4), δ 128.7 (C-5), and δ 162.3 (C-6) would confirm the placement of this methyl group on the quaternary, hydroxyl-bearing carbon.

Corroborative Spectroscopic Techniques

While NMR provides the primary structural information, other spectroscopic methods offer valuable corroborative data about the functional groups present in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by their characteristic vibrational frequencies.

-

Expected Absorptions:

-

~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group.

-

~2950 cm⁻¹: C-H stretches of the alkyl groups.

-

~1710 cm⁻¹ and ~1680 cm⁻¹ (strong): C=O stretches of the two ketone carbonyl groups.

-

~1650 cm⁻¹: C=C stretch of the alkene.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems.

-

Expected Absorption:

-

λ_max ≈ 238 nm: This absorption is characteristic of an α,β-unsaturated ketone, which is present in the cyclohexenone ring of the molecule.

-

The Definitive Proof: X-ray Crystallography

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure, including its absolute stereochemistry.

The Power of Crystallography

This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, leaving no doubt as to the connectivity and stereochemical configuration of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The pure compound is dissolved in a suitable solvent system and allowed to slowly evaporate, or another crystallization technique (e.g., vapor diffusion) is employed to grow single crystals of sufficient quality.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion: A Synthesis of Evidence

The chemical characterization of a natural product like 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a testament to the power of a synergistic analytical approach. No single technique provides all the answers. Instead, it is the convergence of data from HR-MS, a suite of 1D and 2D NMR experiments, and corroborative spectroscopic methods that builds an unshakeable foundation for the proposed structure. This rigorous process is not merely an academic exercise; it is the essential first step in transforming a molecule of natural origin into a potential tool for scientific research and drug development.

References

- Da Silva, S. L., Chaar, J. S., Figueiredo, P. M. S., & Yano, T. (2008). Cytotoxic evaluation of essential oil from Casearia sylvestris Sw on human cancer cells and erythrocytes. Acta Amazonica, 38(1), 107-112.

- Bou, D. D., Lago, J. H. G., Figueiredo, C. R., Matsuo, A. L., & Sartorelli, P. (2013).

-

SPYRYX BioSCIENCES. (n.d.). 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. Retrieved from [Link]

- Ferreira, P. M. P., Costa-Lotufo, L. V., Moraes, M. O., Barros, F. W. A., Martins, A. M. A., Cavalheiro, A. J., Bolzani, V. S., Santos, A. G., & Pessoa, C. (2011). Folk uses and pharmacological properties of Casearia sylvestris: a medicinal review. Anais da Academia Brasileira de Ciências, 83(4), 1373–1384.

-

SpectraBase. (n.d.). (4R)-4-HYDROXY-1,10-SECO-MUUROL-5-ENE-1,10-DIONE. Retrieved from [Link]

- Dos Santos, A. R., Amaral, A. C. F., Hasegawa, M., Lago, J. H. G., Tempone, A. G., & Sartorelli, P. (2021). (-)-T-Cadinol-a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)-Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi. Frontiers in Pharmacology, 12, 734127.

-

SpectraBase. (n.d.). 13C NMR of (4R)-4-HYDROXY-1,10-SECO-MUUROL-5-ENE-1,10-DIONE. Retrieved from [Link]

- Esteves, I., Souza, I. R., Rodrigues, M., Cardoso, L. G., Santos, L. S., Sertie, J. A., Perazzo, F. F., Lima, L. M., Schneedorf, J. M., Bastos, J. K., & Carvalho, J. C. (2005). Gastric antiulcer and anti-inflammatory activities of the essential oil from Casearia sylvestris Sw. Journal of ethnopharmacology, 101(1-3), 191–196.

- Xia, L., Guo, Q., Tu, P., & Chai, X. (2015). The genus Casearia: a phytochemical and pharmacological overview. Phytochemistry Reviews, 14(1), 99-135.

Sources

- 1. 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione | SPYRYX BioSCIENCES [spyryxbio.com]

- 2. Chemical composition and cytotoxicity evaluation of essential oil from leaves of Casearia sylvestris, its main compound α-zingiberene and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Composition and Cytotoxicity Evaluation of Essential Oil from Leaves of Casearia Sylvestris, Its Main Compound α-Zingiberene and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7sicog.inpa.gov.br [7sicog.inpa.gov.br]

- 7. scielo.br [scielo.br]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Biosynthesis of Secocadinane Sesquiterpenoids in Plants

Introduction: The Architectural Complexity of Secocadinane Sesquiterpenoids

Sesquiterpenoids, a diverse class of C15 terpenoid compounds, are synthesized in plants from three isoprene units and play crucial roles in plant defense and signaling.[1] Among the vast array of sesquiterpenoid skeletons, the cadinanes are a significant group of bicyclic compounds.[2] This guide delves into a fascinating subclass known as secocadinane sesquiterpenoids. The term "seco" denotes a broken or opened ring relative to the parent structure. Thus, secocadinanes are derived from a cadinane precursor through the enzymatic cleavage of a carbon-carbon bond within the ring system.

The most prominent and well-studied example of a highly modified secocadinane sesquiterpenoid is artemisinin, a potent antimalarial drug from the plant Artemisia annua.[3] The biosynthesis of artemisinin serves as an excellent model to understand the intricate enzymatic processes that lead to the formation of these complex molecules. This guide will provide a comprehensive overview of the biosynthetic pathway, from central metabolism to the final secocadinane product, with a focus on the key enzymes and the experimental methodologies used to elucidate this pathway.

The Foundational Pathways: Sourcing the C5 Building Blocks

The journey to any sesquiterpenoid begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4] Plants utilize two distinct pathways for their synthesis, localized in different cellular compartments:

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA.[3] It is the primary source of IPP and DMAPP for sesquiterpenoid biosynthesis.[4]

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.[3] It mainly supplies precursors for monoterpenes, diterpenes, and carotenoids, though some crosstalk with the MVA pathway can occur.[5]

The cytosolic MVA pathway is considered the major contributor of precursors for artemisinin biosynthesis.[4]

Constructing the Core: Formation of the Cadinane Skeleton

The first committed step in the biosynthesis of cadinane and subsequently secocadinane sesquiterpenoids is the cyclization of the linear C15 precursor, farnesyl diphosphate (FPP). FPP is formed by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPS).[5]

The cyclization of FPP into the specific bicyclic cadinane skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). In the case of artemisinin biosynthesis, the key enzyme is Amorpha-4,11-diene Synthase (ADS) .[6]

ADS is a class I terpenoid synthase that catalyzes the conversion of FPP to amorpha-4,11-diene, the parent hydrocarbon of the cadinane subclass to which artemisinin belongs.[6] This reaction is a critical rate-limiting step in the overall biosynthetic pathway.[5] The upregulation of ADS expression has been a successful strategy to increase artemisinin production in transgenic A. annua.[3]

The Seco Transformation: Oxidative Ring Cleavage and Tailoring

The conversion of the relatively simple cadinane hydrocarbon into a complex secocadinane sesquiterpenoid like artemisinin involves a series of extensive oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of heme-thiolate proteins that require NADPH and molecular oxygen.[6]

While a specific "secocadinane synthase" has not been identified, the ring cleavage characteristic of secocadinanes is believed to occur through the action of these oxidative enzymes. A well-characterized example of such a ring-opening reaction in terpenoid biosynthesis is catalyzed by secologanin synthase, a cytochrome P450 that cleaves the cyclopentane ring of loganin to form secologanin.[6] A similar mechanism is proposed for the formation of the secocadinane framework.

In the artemisinin pathway, the key P450 enzyme that initiates the modification of amorpha-4,11-diene is CYP71AV1 . This multifunctional enzyme, in conjunction with its redox partner, cytochrome P450 reductase (CPR), catalyzes a three-step oxidation of amorpha-4,11-diene to artemisinic acid.

The subsequent steps leading from artemisinic acid to artemisinin are complex and involve further oxidations, reductions, and a non-enzymatic photo-oxidation step to form the crucial endoperoxide bridge. Dihydroartemisinic acid is considered a late-stage precursor to artemisinin.[4]

Key Enzymes in Secocadinane Biosynthesis

The following table summarizes the properties of the core enzymes involved in the biosynthesis of artemisinin, our model secocadinane.

| Enzyme | Abbreviation | Function | Cofactors/Co-substrates |

| Farnesyl Diphosphate Synthase | FPS | Synthesizes FPP from IPP and DMAPP | Mg²⁺ |

| Amorpha-4,11-diene Synthase | ADS | Cyclizes FPP to amorpha-4,11-diene | Mg²⁺, Mn²⁺ |

| Cytochrome P450 CYP71AV1 | CYP71AV1 | Multi-step oxidation of amorpha-4,11-diene | NADPH, O₂, CPR |

| Alcohol Dehydrogenase 1 | ADH1 | Oxidation of artemisinic alcohol | NAD⁺/NADP⁺ |

| Aldehyde Dehydrogenase 1 | ALDH1 | Oxidation of artemisinic aldehyde | NAD⁺/NADP⁺ |

| Artemisinic Aldehyde ∆11(13) Reductase | DBR2 | Reduction of artemisinic acid | NADPH |

Experimental Methodologies for Pathway Elucidation

The elucidation of complex biosynthetic pathways like that of secocadinane sesquiterpenoids relies on a combination of genetic, biochemical, and analytical techniques.

Protocol 1: Cloning and Heterologous Expression of a Sesquiterpene Synthase (e.g., ADS)

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the plant tissue known to produce the target compounds (e.g., glandular trichomes of A. annua). Synthesize first-strand cDNA using reverse transcriptase.

-

PCR Amplification: Design degenerate or gene-specific primers based on conserved regions of known sesquiterpene synthases. Amplify the full-length coding sequence of the candidate gene (e.g., ADS) using PCR.

-

Cloning into an Expression Vector: Ligate the purified PCR product into a suitable expression vector, such as pET for bacterial expression or pYES-DEST for yeast expression.

-

Transformation: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Protein Expression: Induce protein expression according to the specific vector/host system (e.g., with IPTG in E. coli or galactose in yeast).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Protocol 2: In Vitro Enzyme Assays for ADS Activity

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), a divalent metal cofactor (e.g., 10 mM MgCl₂), the purified recombinant ADS enzyme (1-5 µg), and the substrate, farnesyl diphosphate (FPP, 10-50 µM).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

-

Analysis by GC-MS: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the retention time and mass spectrum of the product with an authentic standard of amorpha-4,11-diene to confirm its identity.

Biotechnological Applications and Future Perspectives

The low abundance of many valuable secocadinane sesquiterpenoids in their native plant sources has driven significant efforts in metabolic engineering and synthetic biology. By expressing the key biosynthetic enzymes, such as ADS and CYP71AV1, in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli, researchers have successfully produced precursors to artemisinin, such as artemisinic acid, on an industrial scale. This biotechnological production offers a more sustainable and cost-effective alternative to extraction from plants.

Future research will likely focus on:

-

Discovering and characterizing novel enzymes involved in the later, often poorly understood, steps of secocadinane biosynthesis.

-

Elucidating the precise mechanisms of enzymatic ring-opening reactions.

-

Optimizing microbial chassis and fermentation processes to further increase yields of these valuable compounds.

-

Applying protein engineering to improve the efficiency and specificity of the biosynthetic enzymes.

The continued exploration of the biosynthesis of secocadinane sesquiterpenoids not only deepens our understanding of plant specialized metabolism but also paves the way for the sustainable production of life-saving medicines and other high-value chemicals.

References

-

Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective. (n.d.). NCBI. Retrieved January 3, 2026, from [Link]

-

[Advances in biosynthesis of cadinane sesquiterpenes]. (2021). PubMed. Retrieved January 3, 2026, from [Link]

-

Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450. (2000). PubMed. Retrieved January 3, 2026, from [Link]

-

From Plant to Yeast—Advances in Biosynthesis of Artemisinin. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L. (n.d.). NCBI. Retrieved January 3, 2026, from [Link]

-

Biosynthesis pathway of artemisinin and enzymes. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

- Cellular Engineering for Enhanced Production of Potent Antimalarial Drug: Artemisinin. (2013). JSM Cell Dev Biol.

-

Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). (n.d.). NCBI. Retrieved January 3, 2026, from [Link]

-

Delta-cadinene synthase. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers. (n.d.). NCBI. Retrieved January 3, 2026, from [Link]

-

Biosynthesis of acorane sesquiterpenes by Trichoderma. (n.d.). RSC Publishing. Retrieved January 3, 2026, from [Link]

-

Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Insights into taxadiene synthase catalysis and promiscuity facilitated by mutability landscape and molecular dynamics. (2024). NCBI. Retrieved January 3, 2026, from [Link]

-

(S)-canadine synthase. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Cellulose synthase-like D movement in the plasma membrane requires enzymatic activity. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Enzymatic Ring‐Opening Polymerization of Lactones by Lipase Catalyst: Mechanistic Aspects. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. (2022). MDPI. Retrieved January 3, 2026, from [Link]

-

Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors. (n.d.). RSC Publishing. Retrieved January 3, 2026, from [Link]

-

Sesquiterpenoids Lactones: Benefits to Plants and People. (2013). NCBI. Retrieved January 3, 2026, from [Link]

Sources

- 1. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Engineering for Enhanced Production of Potent Antimalarial Drug: Artemisinin [jscimedcentral.com]

- 4. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Enigmatic Seco-Sesquiterpenoid: A Technical Guide to the Natural Occurrence of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid with a unique seco-cadinane skeleton. While scientific exploration of this specific molecule is ongoing, this document synthesizes the current understanding of its natural origins, plausible biosynthetic pathways, established isolation methodologies for related compounds, and the biological context provided by its source organisms.

Introduction: A Molecule of Interest

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a member of the vast and structurally diverse class of sesquiterpenoids. Its defining feature is the 1,10-seco-cadinane core, a variation of the common cadinane framework. The presence of a hydroxyl group and two ketone functionalities suggests a molecule with potential for diverse chemical interactions and biological activities. Understanding its natural occurrence is the first step toward unlocking its potential for therapeutic applications.

Natural Sources: Where to Find this Seco-Sesquiterpenoid

Current research has identified 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in two primary botanical sources:

-

The leaves of Casearia sylvestris : This plant, belonging to the Salicaceae family, is widely distributed in tropical and subtropical regions and has a rich history in traditional medicine.[1][2]

-

The sapwood of Taiwania cryptomerioides : Also known as the Taiwan coffin tree, this large coniferous tree from the Cupressaceae family is a unique species and a source of various bioactive compounds.[3]

The occurrence in these distinct plant families suggests independent evolution of the biosynthetic machinery or a broader distribution than is currently known.

Biosynthesis: A Plausible Pathway

While the specific enzymatic steps leading to 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione have not been fully elucidated, a plausible biosynthetic pathway can be proposed based on the well-established biosynthesis of cadinane-type sesquiterpenes.[4][5][6]

The journey begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenoids.

Caption: Proposed biosynthetic pathway of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione.

The key steps are hypothesized as follows:

-

Initiation: The biosynthesis is initiated by a sesquiterpene synthase that facilitates the ionization of FPP to a neryl cation.

-

Cyclization: This is followed by a series of cyclization reactions to form the characteristic bicyclic cadinyl cation.

-

Formation of Cadinene Skeleton: The cation undergoes rearrangements and deprotonation to yield a cadinene-type intermediate.

-

Oxidative Cleavage: The crucial step is the oxidative cleavage of the C1-C10 bond of the cadinane skeleton to form the seco-cadinane structure. This is a less common but known modification in sesquiterpenoid biosynthesis.

-

Functionalization: Subsequent enzymatic hydroxylation at the C4 position and oxidation at C1 and C10 would lead to the final product, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione.

Isolation and Purification: A Methodological Approach

A detailed protocol for the isolation of sesquiterpenoids, including 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, has been described for Taiwania cryptomerioides sapwood.[3] This methodology provides a robust framework for obtaining the pure compound for further study.

Experimental Protocol: Isolation from Taiwania cryptomerioides

Caption: Experimental workflow for the isolation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione.

Step-by-Step Methodology:

-

Extraction: Air-dried and chipped sapwood of Taiwania cryptomerioides is subjected to exhaustive extraction with methanol at room temperature. This is typically repeated multiple times to ensure complete extraction of secondary metabolites.

-

Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned between ethyl acetate (EtOAc) and water. The less polar compounds, including many sesquiterpenoids, will preferentially move into the ethyl acetate layer.

-

Fractionation: The ethyl acetate fraction is dried and subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the complex mixture into fractions of varying polarity.

-

Monitoring and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors. Fractions containing the target compound are pooled.

-

Final Purification: The pooled fractions are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione.

Note: While a specific protocol for Casearia sylvestris is not detailed in the currently available literature, a similar approach involving solvent extraction and chromatographic separation would likely be effective.

Spectroscopic Characterization

| Technique | Expected Information |

| ¹H-NMR | Provides information on the number and chemical environment of protons, including signals for olefinic, methine, and methyl protons. |

| ¹³C-NMR | Determines the number of carbon atoms and their types (e.g., carbonyl, olefinic, hydroxyl-bearing, and aliphatic carbons). |

| Mass Spectrometry (MS) | Reveals the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. |

Biological Activity: A Landscape of Potential

Direct studies on the biological activity of purified 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione are limited in the public domain. However, the known biological activities of extracts from its source plants and of structurally related compounds provide a strong rationale for its investigation.

-

Taiwania cryptomerioides : Extracts and isolated compounds from this tree have demonstrated a range of biological effects. Notably, the related sesquiterpenoid, α-cadinol, has shown selective cytotoxicity against the human colon tumor cell line (HT-29).[7] This suggests that other sesquiterpenoids from this source, including our target molecule, may possess anticancer properties.

-

Casearia sylvestris : This plant is well-known for its diverse biological activities. Extracts and essential oils from its leaves have been reported to possess cytotoxic, anti-inflammatory, and antimicrobial properties.[1] The dione functional group, present in 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, is a key pharmacophore in many biologically active molecules, including some with anticancer activity.[8]

The presence of the dione moiety, coupled with the known bioactivities of its source organisms, makes 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione a compelling candidate for further pharmacological screening, particularly in the areas of oncology and infectious diseases.

Conclusion and Future Directions

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione represents an intriguing natural product with a unique chemical architecture. Its occurrence in two distinct and medicinally important plant species underscores its potential significance. While our understanding of this molecule is still developing, the established methodologies for its isolation and the biological context from which it originates provide a solid foundation for future research.

Key areas for future investigation include:

-

Elucidation of the specific biosynthetic pathway through isotopic labeling studies and characterization of the involved enzymes.

-

Comprehensive evaluation of its biological activity profile , including cytotoxicity against a panel of cancer cell lines, antimicrobial activity, and anti-inflammatory effects.

-

Investigation of its mechanism of action to understand how it exerts its biological effects at a molecular level.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the scientific and therapeutic potential of this fascinating seco-sesquiterpenoid.

References

-

BioCrick. 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione | CAS:226904-40-1. Available from: [Link]

- Chen, X., et al. (1995). Expression pattern of (+)-d-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum. Planta, 197(3), 433-439.

- He, K., et al. (1997). Bioactive compounds from Taiwania cryptomerioides.

- Jiang, L., et al. (2021). [Advances in biosynthesis of cadinane sesquiterpenes]. Sheng Wu Gong Cheng Xue Bao, 37(6), 1952-1967.

-

Li, G., et al. (2021). Cadinene type sesquiterpenoid biosynthesis pathway in plants. ResearchGate. Available from: [Link]

- dos Santos, A. C., et al. (2010). New clerodane diterpenoids from Casearia sylvestris. Planta Medica, 76(13), 1475-1478.

-

SPYRYX BioSCIENCES. 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. Available from: [Link]

- Tsao, N. W., et al. (2021). Extractives elucidation of Taiwania cryptomerioides sapwood. Journal of Wood Science, 67(1), 1-11.

-

He, K., et al. (1997). Bioactive compounds from Taiwania cryptomerioides. PubMed. Available from: [Link]

-

BioCrick. 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione | CAS:226904-40-1. Available from: [Link]

- Tsao, N. W., et al. (2021). Extractives elucidation of Taiwania cryptomerioides sapwood. Journal of Wood Science, 67, 16.

- He, K., Zeng, L., Shi, G., Zhao, G. X., Kozlowski, J. F., & McLaughlin, J. L. (1997). Bioactive compounds from Taiwania cryptomerioides.

- Chen, X. Y., Chen, Y., Heinstein, P., & Davisson, V. J. (1995). Expression of a (+)-delta-cadinene synthase gene in elicited cotton cell suspension cultures and ground tissues. Archives of biochemistry and biophysics, 324(2), 255–266.

- BenchChem. (2025). Comparing the biological activity of 2,2,5,5-Tetramethylcyclohexane-1,4-dione with other diones. BenchChem.

Sources

- 1. 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione | CAS:226904-40-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione | SPYRYX BioSCIENCES [spyryxbio.com]

- 3. d-nb.info [d-nb.info]

- 4. sippe.ac.cn [sippe.ac.cn]

- 5. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive compounds from Taiwania cryptomerioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Spectroscopic Analysis of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Search for Definitive Data

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid of the cadinane class, a diverse group of natural products known for their complex stereochemistry and potential biological activities. The structural elucidation of such molecules is heavily reliant on a comprehensive analysis of their spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the available spectroscopic information for this compound and outlines the standard methodologies for acquiring and interpreting such data.

Compound Identification and Available Data

A thorough search of scientific literature and chemical databases has revealed that 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is also known by the systematic name (4R)-4-HYDROXY-1,10-SECO-MUUROL-5-ENE-1,10-DIONE. The compound is assigned the Chemical Abstracts Service (CAS) registry number 226904-40-1 .

While several commercial suppliers list this compound, and some indicate its structure has been confirmed by NMR, a comprehensive, publicly accessible dataset remains elusive. A listing in the SpectraBase database confirms the existence of a ¹³C NMR spectrum for this compound, but the detailed spectral data is not available in the public domain[1][2]. Extensive searches for the original scientific publication detailing the isolation or synthesis and characterization of this molecule have not yielded the complete NMR (¹H, ¹³C, 2D) and MS data required for a full structural analysis.

Methodology for Spectroscopic Data Acquisition and Analysis

In the absence of specific data for the target compound, this section outlines the established, field-proven protocols for the spectroscopic analysis of novel sesquiterpenoids. These methodologies are designed to provide a complete and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a suite of NMR experiments is required.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Filter the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (typically 400 MHz or higher for ¹H) to ensure adequate signal dispersion.

-

¹H NMR: Obtain a standard one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the tracing of bonded proton systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, providing definitive C-H attachments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are typically two to three bonds away, which is crucial for connecting different spin systems and establishing the overall molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing critical information about the stereochemistry of the molecule.

-

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can offer valuable structural clues.

Experimental Protocol for MS Analysis:

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of the compound into the mass spectrometer.

-

Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method that is well-suited for determining the molecular weight by observing the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. Electron ionization (EI) is a higher-energy technique that leads to extensive fragmentation, providing a characteristic fingerprint of the molecule.

-

-

Data Acquisition:

-

Low-Resolution MS: Acquire a full scan mass spectrum to determine the nominal molecular weight and observe the major fragment ions.

-

High-Resolution MS (HRMS): Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula.

-

Tandem MS (MS/MS): In this technique, the molecular ion is isolated, fragmented, and the resulting daughter ions are analyzed. This provides detailed information about the fragmentation pathways and can help to identify specific structural motifs within the molecule.

-

Data Interpretation and Structural Elucidation Workflow

The process of determining the structure of a novel sesquiterpenoid from its spectroscopic data follows a logical progression.

Caption: Workflow for Natural Product Structure Elucidation.

The complete structural characterization of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is contingent upon the availability of its full spectroscopic dataset. While the compound is commercially available and has been identified by its CAS number and alternative systematic name, the ¹H NMR, comprehensive ¹³C NMR, 2D NMR, and MS data are not currently accessible in the public scientific literature. The methodologies outlined in this guide represent the standard, rigorous approach that would be necessary to acquire and interpret the spectroscopic data required for an unambiguous structural assignment and to provide a comprehensive technical understanding of this sesquiterpenoid. Further research and publication of these data are required to fully characterize this molecule.

References

-

SpectraBase. (4R)-4-HYDROXY-1,10-SECO-MUUROL-5-ENE-1,10-DIONE. Available from: [Link] (Note: Direct link to the specific compound is not provided as the data is not fully public).

-

BioCrick. 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione | CAS:226904-40-1. Available from: [Link].

Sources

Unveiling the Identity of a Sesquiterpenoid from Casearia sylvestris: A Technical Guide to 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione and its Alternative Nomenclature

For Immediate Release

This technical guide provides an in-depth analysis of the sesquiterpenoid 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a natural product isolated from the leaves of Casearia sylvestris. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its nomenclature, chemical identity, and the scientific context of its discovery.

Executive Summary

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid of the cadinane class, identified by the Chemical Abstracts Service (CAS) with the registry number 226904-40-1. Through a comprehensive review of chemical databases and scientific literature, this guide establishes its primary systematic IUPAC names and clarifies its relationship with other closely related chemical entities. The natural origin of this compound from Casearia sylvestris, a plant with a rich history in traditional medicine, underscores the continued importance of natural product research in identifying novel chemical scaffolds with potential therapeutic applications. This guide consolidates the available chemical data to provide a clear and authoritative reference for researchers.

Introduction to Casearia sylvestris and its Sesquiterpenoid Constituents

The genus Casearia is a recognized source of a diverse array of secondary metabolites, particularly clerodane diterpenoids and sesquiterpenoids.[1][2] Casearia sylvestris, in particular, has been a subject of significant phytochemical investigation due to its use in traditional medicine.[3] The leaves of this plant are known to produce a variety of sesquiterpenoids, which are a class of C15 terpenoids derived from farnesyl pyrophosphate. These compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery.[4][5][6]

Nomenclature and Chemical Identity

The unambiguous identification of a chemical compound is fundamental for scientific communication and research. 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is identified by the following key identifiers:

| Identifier | Value |

| CAS Number | 226904-40-1 |

| Molecular Formula | C₁₅H₂₄O₃ |

| Molecular Weight | 252.35 g/mol |

Systematic IUPAC Names

Several systematic names have been associated with this compound, reflecting the complexity of IUPAC nomenclature and potential stereochemical variations. The most prominent systematic names are:

-

4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one

-

4-hydroxy-4-methyl-2-[(1R)-1-isopropyl-4-oxopentyl]-2-cyclohexen-1-one

These names describe a cyclohexenone core with a substituted heptanone or pentanone side chain. The "seco" prefix in the common name indicates a ring-opening of a parent bicyclic structure, in this case, a cadinane skeleton.

Alternative and Related Names

Further investigation into spectral databases reveals a closely related, and likely synonymous, compound:

This name suggests that the parent bicyclic structure is a muurolane, another class of sesquiterpenoid. The relationship between cadinane and muurolane sesquiterpenoids is close, as they are stereoisomers. This highlights the critical importance of stereochemistry in defining the precise identity of the natural product.

The following diagram illustrates the workflow for identifying and characterizing a novel natural product like 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione.

Physicochemical Properties and Data

A summary of the key physicochemical properties is presented below. This data is essential for experimental design, including solvent selection for extraction, chromatography, and biological assays.

| Property | Value | Source |

| Appearance | Oil | BioCrick |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

Biological Context and Potential Significance

While specific biological activity data for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is not extensively reported in the public domain, the broader classes of sesquiterpenoids from the Casearia genus are known to possess a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][9][10] The unique seco-cadinane/muurolane skeleton of this compound makes it a molecule of interest for further biological evaluation.

The general biosynthetic pathway leading to sesquiterpenoids is depicted below, starting from the central precursor, farnesyl pyrophosphate (FPP).

Conclusion and Future Directions

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione represents a unique chemical entity within the vast landscape of natural products. While its primary chemical identity has been established through CAS registry and systematic nomenclature, the exploration of its full range of alternative names and stereochemical intricacies is ongoing. The likely connection to the muurolane class of sesquiterpenoids provides a valuable lead for further structural and biosynthetic studies. Future research should focus on the total synthesis of this molecule to confirm its absolute stereochemistry and to provide a renewable source for in-depth biological testing. The elucidation of its bioactivity profile could unveil novel therapeutic potentials, further highlighting the importance of natural product exploration.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. (-)-T-Cadinol-a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)-Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant, Pro-Oxidant and Other Biological Activities of Sesquiterpenes | Bentham Science [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. The Antitumor Activity and Mechanism of a Natural Diterpenoid From Casearia graveolens - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Novel Sesquiterpenoid: A Technical Guide to the Discovery of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of the novel sesquiterpenoid, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. This document delves into the scientific methodology and rationale behind the identification of this natural product, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Botanical Source and its Untapped Potential

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid that has been isolated from the leaves of Casearia sylvestris[1]. This plant, belonging to the Salicaceae family, has a history of use in traditional medicine, suggesting a rich and diverse chemical arsenal with potential therapeutic applications. The exploration of its chemical constituents has led to the identification of various classes of compounds, including diterpenoids and sesquiterpenoids.

The Discovery: A Serendipitous Finding within a Broader Phytochemical Investigation

The discovery of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione was a result of a comprehensive phytochemical investigation of Casearia sylvestris. While the primary focus of the study that led to its isolation was the characterization of new clerodane diterpenoids, the meticulous separation and analysis of various fractions of the plant extract revealed the presence of this previously unknown sesquiterpenoid[2].

The compound was initially identified by its systematic IUPAC name, 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]-2-cyclohexen-1-one, in a 2009 publication in the journal Fitoterapia[2]. This nomenclature, while chemically precise, was later correlated with the more common trivial name, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, which reflects its secocadinane skeleton.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C15H24O3 |

| Molecular Weight | 252.35 g/mol |

| CAS Number | 226904-40-1 |

| Class | Sesquiterpenoid |

Isolation and Purification: A Step-by-Step Methodological Deep Dive

The isolation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione from the leaves of Casearia sylvestris involved a multi-step process of extraction and chromatography. The following protocol is based on the methods described in the discovery publication[2].

Experimental Protocol: Isolation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

-

Plant Material Collection and Preparation:

-

Fresh leaves of Casearia sylvestris were collected and authenticated.

-

The leaves were air-dried in the shade and then ground into a coarse powder.

-

-

Extraction:

-

The powdered leaves were subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

The resulting crude extract was then concentrated under reduced pressure to yield a viscous residue.

-

-

Solvent Partitioning:

-

The crude extract was suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step serves to separate compounds based on their polarity, enriching the target sesquiterpenoid in a specific fraction.

-

-

Chromatographic Purification:

-

The fraction containing the target compound (typically the chloroform or ethyl acetate fraction) was subjected to column chromatography over silica gel.

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), was employed to separate the different components.

-

Fractions were collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

-

Further purification of the enriched fractions was achieved through repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione.

-

Diagram: Experimental Workflow for Isolation

Caption: A generalized workflow for the isolation of the target sesquiterpenoid.

Structural Elucidation: Deciphering the Molecular Architecture

The determination of the chemical structure of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione was accomplished through a combination of modern spectroscopic techniques.

Spectroscopic Methods Employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments were crucial in establishing the carbon skeleton and the connectivity of protons and carbons. The 13C NMR spectrum, in particular, provides characteristic signals for the ketone and hydroxyl functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula (C15H24O3), providing the basis for the structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provided information about the electronic transitions within the molecule, helping to identify any conjugated systems.

Diagram: Chemical Structure of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Sources

An In-Depth Technical Guide to the Taxonomic Distribution of Secocadinane-Type Sesquiterpenoids

Introduction: The Intriguing World of Secocadinane Sesquiterpenoids

Secocadinane-type sesquiterpenoids are a fascinating and structurally unique class of natural products. As their name suggests, they are derived from the more common cadinane sesquiterpenoid skeleton through the cleavage of a carbon-carbon bond within the bicyclic core. This structural modification gives rise to a diverse array of compounds with significant biological activities, making them a compelling subject for researchers in natural product chemistry, chemical ecology, and drug development. This guide provides a comprehensive overview of the taxonomic distribution of these compounds, delves into their biosynthetic origins, outlines detailed protocols for their isolation and characterization, and summarizes their known biological activities.

Taxonomic Distribution: A Tale of Liverworts and Select Flowering Plants

The occurrence of secocadinane-type sesquiterpenoids in the plant kingdom is not widespread, but rather concentrated in specific, evolutionarily distinct lineages. This restricted distribution makes them valuable chemotaxonomic markers.

Primary Phylum: Marchantiophyta (Liverworts)

The vast majority of known secocadinane sesquiterpenoids have been isolated from liverworts, particularly those belonging to the order Jungermanniales. Within this order, the family Plagiochilaceae is a prolific source of these compounds. Species of the genus Plagiochila are renowned for producing a variety of secocadinanes, most notably the plagiochilins . These compounds are often the major constituents of the essential oils of these liverworts and are responsible for their characteristic pungent taste.

Other liverwort genera known to produce secocadinane-type sesquiterpenoids include:

-

Mylia

-

Lepicolea (e.g., Lepicolea ochroleuca)

The prevalence of these compounds in liverworts suggests that the enzymatic machinery for their biosynthesis evolved early in the history of land plants.

Angiosperms: The Chloranthaceae Family

Among flowering plants, the family Chloranthaceae stands out as a significant source of sesquiterpenoids, including those with a secocadinane-related framework. While often described as lindenane-type dimers, some monomers from Chloranthus species possess a seco-cadinane-like structure. The presence of these compounds in this relatively primitive family of flowering plants is of considerable phylogenetic interest.

Other Occurrences

While less common, cadinane and related sesquiterpenoids have also been reported in the Meliaceae family, and some fungal species have been found to produce cadinane derivatives. Further research may reveal a broader, albeit still specialized, distribution of the seco-cadinane scaffold.

Biosynthesis: From a Linear Precursor to a Cleaved Bicyclic Core

The biosynthesis of all sesquiterpenoids, including the secocadinanes, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP) . The formation of the secocadinane skeleton from FPP is a multi-step enzymatic process involving cyclization, rearrangement, and a key bond cleavage event.

The General Sesquiterpenoid Pathway

FPP is synthesized via the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids. FPP is a linear molecule that is then cyclized by a class of enzymes known as terpene synthases (TPSs) or terpene cyclases .

Proposed Biosynthetic Pathway to the Secocadinane Skeleton

While the specific enzymes responsible for secocadinane biosynthesis are not yet fully characterized, a plausible pathway can be proposed based on known terpene cyclization mechanisms. The pathway to a representative secocadinane, such as a plagiochilin, likely involves the following key steps:

-

Ionization of FPP : The process is initiated by the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.

-

Cyclization to the Cadinane Skeleton : The farnesyl carbocation undergoes a series of cyclizations to form a bicyclic cadinanyl cation intermediate.

-

Rearrangements and Oxidations : The cadinanyl cation can undergo further rearrangements and oxidative modifications.

-

Oxidative Cleavage : The defining step in secocadinane biosynthesis is the oxidative cleavage of a C-C bond in the cadinane skeleton. This is likely mediated by a cytochrome P450 monooxygenase or a similar oxidative enzyme. For many plagiochilins, this cleavage occurs between C-9 and C-10 of the original cadinane framework.

-

Further Functionalization : The resulting secocadinane skeleton can be further modified by hydroxylation, acetylation, or other enzymatic reactions to produce the diverse array of secocadinane sesquiterpenoids found in nature.

The following diagram illustrates a proposed biosynthetic pathway from FPP to a generic secocadinane skeleton.

Caption: Proposed biosynthetic pathway of secocadinane sesquiterpenoids.

Experimental Protocols: Isolation and Structural Elucidation

The isolation and characterization of secocadinane-type sesquiterpenoids require a combination of chromatographic and spectroscopic techniques. The following is a representative workflow for the isolation and identification of these compounds from a liverwort, such as a species of Plagiochila.

Step-by-Step Methodology

-

Plant Material Collection and Preparation :

-

Collect fresh liverwort material and carefully remove any soil or debris.

-

Air-dry the plant material in a well-ventilated area, away from direct sunlight.

-

Once fully dried, grind the material into a fine powder.

-

-

Extraction :

-

Macerate the powdered plant material in a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol (1:1), at room temperature for 24-48 hours.

-

Repeat the extraction process 2-3 times to ensure complete extraction of the secondary metabolites.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning :

-